![molecular formula C10H5N3O2 B027305 3-Nitroquinoline-2-carbonitrile CAS No. 102170-61-6](/img/structure/B27305.png)
3-Nitroquinoline-2-carbonitrile
Overview
Description
3-Nitroquinoline-2-carbonitrile is a compound that has been studied for its potential as an anticancer agent . It features a 3-nitroquinoline framework, which is a common nitrogen-containing heterocycle known for its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of 3-nitroquinoline derivatives involves introducing a nitro group at the 3-position of the quinoline core . Various methods of synthesis have been specified over the last few decades, including classical methods and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Scientific Research Applications
Reactions with Potassium Cyanide : 3-nitroquinoline 1-oxide reacts with potassium cyanide to produce various compounds, highlighting its potential in chemical synthesis (Okamoto & Takahashi, 1971).
Tpl2 Kinase Inhibition : Derivatives like 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles show high selectivity for Tpl2 kinase and increased anti-inflammatory activity, particularly in rheumatoid arthritis models (Green et al., 2007).
Photosensitivity and Therapeutic Applications : The triplet state of 8-hydroxy-5-nitroquinoline in acetonitrile shows intramolecular proton transfer, which could impact its photosensitivity and potential therapeutic applications (Wang et al., 2022).
Antimicrobial Activities : Quinoline compounds, including derivatives of 3-nitroquinoline-2-carbonitrile, have shown promising antimicrobial activities, which could be useful in antimicrobial coatings (Massoud et al., 2013).
Corrosion Inhibition : Some derivatives, such as those synthesized from 2-amino-4-arylquinoline-3-carbonitriles, are studied for their potential as sustainable corrosion inhibitors for mild steel in acidic solutions (Verma et al., 2015).
Optoelectronic Properties : Hydroquinoline derivatives have shown promising optoelectronic, nonlinear, and charge transport properties, making them efficient multifunctional materials (Irfan et al., 2020).
properties
IUPAC Name |
3-nitroquinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-9-10(13(14)15)5-7-3-1-2-4-8(7)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYRSXCXRBMWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628593 | |
Record name | 3-Nitroquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroquinoline-2-carbonitrile | |
CAS RN |
102170-61-6 | |
Record name | 3-Nitroquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.